Biotin-PEG3-Lipoamide

Description

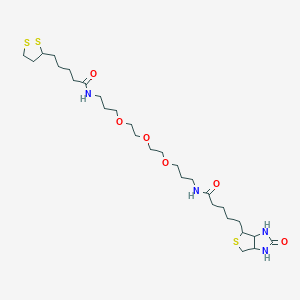

Structure

2D Structure

Properties

IUPAC Name |

5-(dithiolan-3-yl)-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N4O6S3/c33-25(9-3-1-7-22-11-20-40-41-22)29-12-5-14-36-16-18-38-19-17-37-15-6-13-30-26(34)10-4-2-8-24-27-23(21-39-24)31-28(35)32-27/h22-24,27H,1-21H2,(H,29,33)(H,30,34)(H2,31,32,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUJKFCBMVRCFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N4O6S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Biotin Peg3 Lipoamide

Established Synthetic Routes for Biotinylated Polyethylene (B3416737) Glycol Linkers

The foundation for the synthesis of Biotin-PEG3-Lipoamide lies in the preparation of biotinylated PEG linkers with a terminal functional group suitable for subsequent reaction with lipoamide (B1675559) or a derivative thereof. Several key intermediates are commonly synthesized to achieve this, including those with terminal amine, carboxylic acid, N-hydroxysuccinimide (NHS) ester, and azide (B81097) functionalities.

Synthesis of Biotin-PEG-Amine Intermediates

Biotin-PEG3-Amine is a critical precursor for the synthesis of this compound. It is a carboxyl-reactive building block that can be used to derivatize carboxylic acids in the presence of activating agents to form a stable amide bond. vectorlabs.combpsbioscience.com The synthesis of this intermediate typically involves the reaction of biotin (B1667282) with a PEG linker that has a terminal amine group. This can be achieved through various coupling strategies.

One common approach involves the activation of the carboxylic acid group of biotin, for instance, by converting it to an NHS ester (Biotin-NHS). This activated biotin is then reacted with a diamine-functionalized PEG3 linker, such as 1,11-diamino-3,6,9-trioxaundecane. The reaction results in the formation of a stable amide bond between the biotin and the PEG linker, leaving a free terminal amine group.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (+)-Biotin-PEG3-amine | C18H34N4O5S | 418.6 | 359860-27-8 |

Table 1: Physicochemical properties of (+)-Biotin-PEG3-amine. caymanchem.com

This intermediate has been utilized in the synthesis of biotinylated siderophores for bacterial pull-down assays and in the creation of protein-polysaccharide conjugate vaccines. caymanchem.com

Synthesis of Biotin-PEG-Acid Intermediates

Biotin-PEG3-Acid is another versatile intermediate where the PEG linker terminates in a carboxylic acid group. This functionality allows for subsequent activation and reaction with amine-containing molecules. The synthesis of Biotin-PEG3-Acid can be achieved by reacting biotin with a PEG linker that has a terminal carboxylic acid and another functional group, such as a hydroxyl or an amine, that can react with biotin. For instance, biotin can be coupled to an amino-PEG-acid derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Biotin-PEG3-acid | C19H33N3O7S | 447.6 | 252881-76-8 |

Table 2: Physicochemical properties of Biotin-PEG3-acid. broadpharm.combpsbioscience.com

This biotinylation reagent is designed to react with molecules containing amine groups. The PEG spacer provides an extended arm to facilitate the binding of biotin to its target proteins. broadpharm.com

Synthesis of Biotin-PEG-NHS Ester Intermediates

To facilitate efficient conjugation with primary amines, Biotin-PEG3-Acid can be converted into its corresponding N-hydroxysuccinimide (NHS) ester. This activation step is typically carried out using dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimide (B86325) coupling agents in the presence of N-hydroxysuccinimide. The resulting Biotin-PEG3-NHS ester is a highly reactive compound that readily forms stable amide bonds with primary amines at physiological to slightly basic pH (pH 7-9). bpsbioscience.com

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Biotin-PEG3-NHS ester | C23H36N4O9S | 544.6 | 1253286-56-4 |

Table 3: Physicochemical properties of Biotin-PEG3-NHS ester. bpsbioscience.commedchemexpress.com

The hydrophilic PEG spacer in this reagent enhances the water solubility of the resulting biotinylated molecule and reduces the potential for aggregation of labeled proteins. vectorlabs.com

Synthesis of Biotin-PEG-Azide Intermediates

Biotin-PEG3-Azide is a valuable intermediate for bioconjugation reactions utilizing "click chemistry." medchemexpress.com The terminal azide group allows for a highly specific and efficient reaction with alkyne-functionalized molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comtocris.com The synthesis of Biotin-PEG3-Azide can be accomplished by reacting an activated biotin derivative with an amino-PEG-azide linker or by converting the terminal hydroxyl group of a Biotin-PEG-OH intermediate to an azide using standard chemical methods, such as reaction with diphenylphosphoryl azide (DPPA) or sodium azide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Biotin-PEG3-azide | C18H32N6O5S | 444.55 | 875770-34-6 |

Table 4: Physicochemical properties of Biotin-PEG3-azide. tocris.com

This reagent is widely used as a PROTAC (Proteolysis Targeting Chimera) linker and in other applications requiring the specific labeling of biomolecules. medchemexpress.com

Strategies for Incorporating the Lipoamide Moiety into PEGylated Biotin Scaffolds

The final step in the synthesis of this compound involves the conjugation of the lipoamide moiety to a suitable biotinylated PEG linker. Lipoic acid, a naturally occurring compound, contains a disulfide bond within a five-membered ring and a carboxylic acid terminus. nanocs.net

Formation of Amide Bonds for Lipoamide Conjugation

The most direct and widely used method for attaching the lipoamide moiety is through the formation of a stable amide bond. This is typically achieved by reacting the carboxylic acid group of lipoic acid with the terminal primary amine of a Biotin-PEG-Amine intermediate. vectorlabs.combpsbioscience.com

To facilitate this reaction, the carboxylic acid of lipoic acid is usually activated. This can be done in situ using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt). Alternatively, a stable activated ester of lipoic acid, such as Lipoic acid-NHS ester, can be pre-synthesized and then reacted with Biotin-PEG3-Amine.

The reaction between the amine-terminated biotin-PEG linker and the activated lipoic acid proceeds via nucleophilic acyl substitution, where the primary amine of the PEG linker attacks the activated carbonyl carbon of the lipoic acid, leading to the formation of the desired amide bond and the release of the leaving group (e.g., NHS). This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and may include a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction.

The final product, this compound, is a heterobifunctional molecule that combines the specific binding affinity of biotin for avidin (B1170675) and streptavidin with the unique properties of the lipoamide group, which can interact with metal surfaces and participate in redox reactions. nanocs.netiris-biotech.de

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Lipoamide-PEG(3)-biotin | C28H50N4O6S3 | 634.91 | 1334172-74-5 |

Table 5: Physicochemical properties of Lipoamide-PEG(3)-biotin. iris-biotech.de

Alternative Linkage Chemistries for Lipoamide Integration

While the native structure of this compound features a stable amide bond linking the lipoic acid to the PEG spacer, alternative linkage chemistries can be employed to modulate the compound's properties or to facilitate its synthesis. These alternative linkages can offer different stabilities, steric hindrances, or compatibilities with other functional groups present in a synthetic scheme.

One common alternative is the use of an ester linkage . This can be achieved by reacting a carboxyl-terminated PEG with the hydroxyl group of a modified lipoic acid derivative, or conversely, a hydroxyl-terminated PEG with the carboxylic acid of lipoic acid. Ester linkages, while generally stable, are more susceptible to hydrolysis under basic or acidic conditions compared to amide bonds. This property can be advantageous if a cleavable linker is desired for certain applications.

Another approach involves the formation of a thioether bond . This can be accomplished through the reaction of a thiol-functionalized lipoic acid derivative with an electrophilic group on the PEG spacer, such as a maleimide (B117702) or a haloacetyl moiety. Thioether bonds are highly stable and are often used in bioconjugation due to their resistance to a wide range of chemical and biological conditions.

Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for integrating lipoamide. In this strategy, a lipoic acid derivative functionalized with either an azide or an alkyne can be "clicked" onto a PEG spacer bearing the complementary functional group. This reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups, making it a powerful tool for complex molecule synthesis.

| Linkage Type | Reacting Functional Groups | Key Characteristics |

| Amide (Standard) | Carboxylic Acid + Amine | High stability, common in biological systems. |

| Ester | Carboxylic Acid + Hydroxyl | Susceptible to hydrolysis, potentially cleavable. |

| Thioether | Thiol + Maleimide/Haloacetyl | High stability, resistant to chemical degradation. |

| Triazole (Click Chemistry) | Azide + Alkyne | High efficiency, bioorthogonal, stable. |

Development of Reactive this compound Derivatives for Specific Bioconjugation Chemistries

To expand the utility of this compound, reactive derivatives are synthesized to enable its covalent attachment to various biomolecules such as proteins, peptides, and nucleic acids. These derivatives are equipped with specific functional groups that can react chemoselectively with complementary groups on the target biomolecule.

Click Chemistry-Compatible Derivatives (e.g., Lipoamide-PEGn-Azide, Lipoamide-PEGn-Alkyne)

The introduction of an azide or an alkyne group onto the this compound scaffold creates a versatile handle for click chemistry reactions. The synthesis of a Lipoamide-PEGn-Azide typically involves the use of a heterobifunctional PEG linker that has a protected amine at one end and a hydroxyl group at the other. The hydroxyl group can be converted to an azide through a two-step process involving mesylation followed by substitution with sodium azide. The protected amine can then be deprotected and coupled to lipoic acid.

Conversely, for a Lipoamide-PEGn-Alkyne derivative, a PEG linker with a terminal alkyne group is used. The synthesis often starts with a PEG-diol, which is mono-functionalized with a propargyl group (containing the alkyne) and the other end is converted to a group suitable for conjugation with lipoic acid.

These click-compatible derivatives are highly valued for their ability to participate in bioorthogonal ligation reactions, allowing for the specific labeling of biomolecules in complex biological environments.

Amine-Reactive Derivatives (e.g., Lipoamide-PEGn-NHS Ester, Lipoamide-PEGn-TFP Ester)

Amine-reactive derivatives are designed to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins. The most common amine-reactive groups are N-hydroxysuccinimide (NHS) esters and tetrafluorophenyl (TFP) esters.

The synthesis of a Lipoamide-PEGn-NHS ester begins with a heterobifunctional PEG linker containing a lipoamide at one terminus and a carboxylic acid at the other. The terminal carboxylic acid is then activated by reacting it with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC). TFP esters are synthesized in a similar manner, using tetrafluorophenol for activation.

These derivatives are widely used for protein labeling and surface modification, forming stable amide bonds with the target amines.

| Amine-Reactive Ester | Activating Agent | Key Features |

| NHS Ester | N-hydroxysuccinimide | Commonly used, good reactivity and stability. |

| TFP Ester | Tetrafluorophenol | More reactive and more resistant to hydrolysis than NHS esters. |

Thiol-Reactive Derivatives (e.g., Lipoamide-PEGn-Maleimide)

Thiol-reactive derivatives are primarily used to target cysteine residues in proteins and peptides. The maleimide group is the most common thiol-reactive functional group due to its high selectivity for thiols under mild conditions (pH 6.5-7.5).

The synthesis of a Lipoamide-PEGn-Maleimide derivative typically involves a heterobifunctional PEG linker with a lipoamide at one end and an amine at the other. The amine is then reacted with a maleimide derivative that has been activated, for example, as an NHS ester (e.g., N-succinimidyl 3-maleimidopropionate), to form a stable amide bond, thereby introducing the maleimide functionality. The reaction between the maleimide group and a thiol proceeds via a Michael addition to form a stable thioether linkage.

Bioconjugation Strategies Utilizing Biotin Peg3 Lipoamide

Covalent Attachment to Biomolecules via Specific Functional Groups

The covalent attachment of Biotin-PEG3-Lipoamide to biomolecules is achieved by introducing reactive functional groups onto the core molecule. These functionalized derivatives can then target specific amino acid residues or other chemical moieties on the target biomolecule, forming stable covalent bonds.

Amine-Directed Bioconjugation with Proteins and Peptides

Amine-directed bioconjugation is a common strategy that targets the primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins and peptides. For this purpose, a derivative of this compound functionalized with an N-hydroxysuccinimide (NHS) ester is often employed. The NHS ester reacts with primary amines under mild basic conditions (pH 7-9) to form a stable amide bond. broadpharm.com

The general reaction is as follows: this compound-NHS + Protein-NH₂ → this compound-NH-Protein + NHS

The efficiency of this reaction is dependent on several factors, including pH, temperature, and the concentration of reactants.

Table 1: Factors Influencing Amine-Directed Bioconjugation Efficiency

| Parameter | Condition | Rationale |

| pH | 7-9 | The primary amine needs to be in a deprotonated state to be nucleophilic. |

| Temperature | 4-25°C | Lower temperatures can be used to slow down the reaction and minimize side reactions. |

| Buffer | Amine-free (e.g., PBS, MES) | Buffers containing primary amines will compete with the target biomolecule for reaction with the NHS ester. |

| Reactant Ratio | Molar excess of NHS-ester reagent | Drives the reaction towards completion and ensures efficient labeling of the target protein. |

Sulfhydryl-Directed Bioconjugation (e.g., via Maleimide-Modified Lipoamide-PEG3-Biotin)

Sulfhydryl-directed bioconjugation targets the thiol group of cysteine residues in proteins and peptides. A common approach involves the use of a maleimide-functionalized this compound derivative. The maleimide (B117702) group reacts specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond. vectorlabs.com

This reaction is highly specific and efficient, making it a popular choice for site-specific labeling of proteins, especially those with a limited number of accessible cysteine residues.

Table 2: Comparison of Sulfhydryl-Reactive Chemistries

| Reactive Group | Target | Bond Formed | Reaction pH | Stability |

| Maleimide | Sulfhydryl (-SH) | Thioether | 6.5-7.5 | Stable |

| Iodoacetyl | Sulfhydryl (-SH) | Thioether | 7.5-8.5 | Stable |

| Pyridyldithiol | Sulfhydryl (-SH) | Disulfide | 6-9 | Cleavable with reducing agents |

The stability of the resulting thioether linkage is a key advantage of maleimide chemistry. However, it is important to note that under certain in vivo conditions, the thioether bond can undergo a retro-Michael reaction, leading to deconjugation. Research has focused on developing more stable maleimide derivatives to address this issue. interchim.frvectorlabs.com

Carboxyl-Directed Bioconjugation

Carboxyl-directed bioconjugation targets the carboxylic acid groups present in the side chains of aspartic acid and glutamic acid residues, as well as at the C-terminus of proteins. This strategy typically employs a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), to activate the carboxyl group. The activated carboxyl group can then react with an amine-functionalized this compound to form a stable amide bond. conju-probe.comvectorlabs.com

The reaction proceeds in two steps:

Protein-COOH + EDC → Protein-CO-O-acylisourea intermediate

Protein-CO-O-acylisourea intermediate + this compound-NH₂ → Protein-CO-NH-Lipoamide-PEG3-Biotin + EDC byproduct

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. This forms a more stable amine-reactive NHS ester intermediate.

Bioorthogonal Click Chemistry with Azide- or Alkyne-Functionalized this compound

Bioorthogonal click chemistry refers to a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. For bioconjugation with this compound, this involves functionalizing the molecule with either an azide (B81097) or an alkyne group. These functionalized derivatives can then react with a complementary alkyne or azide group, respectively, that has been incorporated into the target biomolecule.

The most common click chemistry reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.gov A significant advancement in this area is the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore more suitable for in vivo applications. nih.gov

Table 3: Comparison of Click Chemistry Reactions

| Reaction | Catalyst | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High reaction rate and efficiency. Requires a copper catalyst which can be toxic to cells. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None | Copper-free, making it suitable for in vivo applications. Relies on strained cyclooctynes. |

These click chemistry approaches allow for highly specific and efficient labeling of biomolecules in complex biological environments.

Impact of the PEG3 Spacer on Bioconjugation Efficiency and Specificity

The triethylene glycol (PEG3) spacer arm in the this compound molecule plays a crucial role in the effectiveness of bioconjugation.

Modulation of Conjugate Solubility and Stability in Aqueous Environments

The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer is a key strategy for improving the aqueous solubility of bioconjugates. axispharm.comprecisepeg.com The biotin (B1667282) moiety itself is poorly soluble in water, which can lead to aggregation and precipitation when conjugated to other molecules. vectorlabs.com The PEG3 linker, consisting of three repeating ethylene (B1197577) glycol units, imparts significant hydrophilicity to the entire construct. acs.orgnih.govconju-probe.com This flexible, water-soluble spacer helps to mitigate the hydrophobicity of biotin and many target molecules, thereby reducing the aggregation of the final conjugate when stored in solution. vectorlabs.comvectorlabs.com

The PEG linker enhances the stability of bioconjugates by forming a protective hydration layer around the molecule. This layer can shield the conjugated molecule from enzymatic degradation and minimize non-specific interactions with other proteins or surfaces. precisepeg.comvectorlabs.com By increasing the hydrodynamic volume of the conjugate, the PEG spacer can also prevent opsonization, a process that marks particles for clearance by the immune system. vectorlabs.com Furthermore, PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and other biomolecules. precisepeg.com

| Component | Primary Contribution | Effect on Solubility | Effect on Stability |

|---|---|---|---|

| Biotin | High-affinity binding to avidin (B1170675)/streptavidin | Inherently low aqueous solubility vectorlabs.com | Provides a stable, non-covalent interaction point for detection or assembly |

| PEG3 Linker | Flexible, hydrophilic spacer | Significantly increases aqueous solubility of the conjugate acs.orgnih.govthermofisher.com | Reduces aggregation, minimizes non-specific binding, and can protect from enzymatic degradation precisepeg.comvectorlabs.comvectorlabs.com |

| Lipoamide (B1675559) | Anchoring and conjugation moiety | Does not significantly detract from the solubility enhancement provided by the PEG linker | Forms stable dative bonds with metal surfaces; provides a reactive handle for covalent conjugation vectorlabs.comresearchgate.net |

Optimization of Bioconjugation Reaction Conditions for Diverse Target Molecules

The successful conjugation of this compound to target molecules requires careful optimization of reaction conditions, which are highly dependent on the nature of the reactive functional groups on the target. biosyn.commdpi.com Key parameters that must be controlled include pH, temperature, reaction time, and the composition of the buffer solution. thermofisher.commdpi.com The versatility of the lipoamide functional group allows for conjugation to a variety of targets, including proteins, peptides, and nanoparticles.

Conjugation to Amine-Containing Molecules: The carboxylic acid of the lipoamide moiety can be activated to react with primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins and peptides. biosyn.com This is typically achieved using a carbodiimide activator like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a more stable equivalent like tetrafluorophenyl (TFP) to form a reactive ester. thermofisher.comyoutube.com These amine-reactive conjugations are most efficient at a slightly alkaline pH, typically between 7 and 9. thermofisher.com Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the activated reagent. thermofisher.com Phosphate-buffered saline (PBS) is a commonly used reaction buffer for these types of reactions. thermofisher.com Reaction times can vary from minutes to several hours, and temperatures are often kept between 4°C and 37°C to balance reaction efficiency with the stability of the target molecule. thermofisher.commdpi.com

Conjugation to Thiol-Containing Molecules: The disulfide bond in the lipoamide's dithiolane ring can be reduced to yield two free thiol groups. These sulfhydryls can then be conjugated to molecules containing thiol-reactive functional groups, such as maleimides. vectorlabs.com Alternatively, a maleimide or other thiol-reactive group can be introduced to the lipoamide's carboxylic acid, allowing it to react with native or engineered cysteine residues on a protein. Thiol-maleimide reactions are highly specific and efficient at a neutral pH range of 6.5 to 7.5, forming stable thioether bonds. vectorlabs.com Below this range, the reaction is significantly slower, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and potential side reactions with amines.

Conjugation to Metal Surfaces: The dithiolane ring of the lipoamide group has a high affinity for noble metal surfaces. vectorlabs.com This allows for the direct and stable immobilization of this compound onto gold or silver nanoparticles and surfaces through the formation of dative bonds. vectorlabs.com This process, often referred to as chemisorption, typically involves incubating the metal substrate with a solution of the lipoamide-containing compound. The reaction conditions are generally mild, often carried out in aqueous or alcoholic solutions at room temperature. The efficiency of surface coating depends on factors such as the concentration of the reagent, incubation time, and the cleanliness of the metal surface.

| Target Functional Group | Conjugation Chemistry Example | Optimal pH Range | Recommended Buffer | Typical Temperature | Notes |

|---|---|---|---|---|---|

| Primary Amines (e.g., Lysine, N-terminus) | Carbodiimide (EDC/NHS) activation of lipoamide carboxyl group | 7.0 - 9.0 thermofisher.com | Phosphate-Buffered Saline (PBS) or other amine-free buffer thermofisher.com | 4 - 37 °C thermofisher.com | Avoid amine-containing buffers (e.g., Tris, glycine). thermofisher.com Reaction time can range from minutes to overnight. thermofisher.commdpi.com |

| Thiols (e.g., Cysteine) | Thiol-maleimide reaction (requires maleimide activation of lipoamide or target) | 6.5 - 7.5 vectorlabs.com | Phosphate, HEPES, MOPS | 4 - 25 °C | Reaction is highly specific to thiols within this pH range. vectorlabs.com |

| Metal Surfaces (e.g., Gold, Silver) | Dithiolane chemisorption | Not critical (typically neutral) | Aqueous or ethanolic solutions | Room Temperature (approx. 20-25 °C) | Forms a stable self-assembled monolayer. vectorlabs.com |

Applications of Biotin Peg3 Lipoamide in Advanced Biochemical Research

Protein and Macromolecule Labeling for Detection and Analysis

The biotin (B1667282) moiety of Biotin-PEG3-Lipoamide serves as a robust tag for the detection and analysis of proteins and other macromolecules. Its utility spans a range of techniques from routine protein analysis to complex mapping of cellular interactomes.

Non-Enzymatic Covalent Tagging of Proteins for Downstream Analysis (e.g., SDS-PAGE, Western Blot)

This compound can be chemically modified to create reactive groups that covalently attach to proteins in a non-enzymatic manner. For instance, converting its structure to include an N-hydroxysuccinimide (NHS) ester allows it to react with primary amines on proteins, such as the side chains of lysine (B10760008) residues. thermofisher.com This process, known as biotinylation, stably labels the target protein.

Once biotinylated, these proteins can be separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The attachment of the this compound tag can cause a noticeable shift in the protein's molecular weight, which is visible on the gel. researchgate.net For more specific detection, the separated proteins are transferred to a membrane in a technique called Western blotting. The biotin tag is then detected with high sensitivity and specificity using enzyme-conjugated streptavidin or avidin (B1170675), which binds tightly to biotin. researchgate.netneb.com This method allows for the visualization and identification of specific biotin-labeled proteins within a complex mixture. neb.com

Proximity-Dependent Labeling Techniques for Identifying Protein-Protein Interactions and Subcellular Proteomes

Proximity-dependent labeling (PL) is a powerful technique for mapping protein-protein interactions (PPIs) and identifying the protein constituents of specific subcellular compartments in their native cellular environment. nih.govmedium.com Methods like BioID (proximity-dependent biotin identification) and its more active successor, TurboID, utilize a promiscuous biotin ligase (BirA*) fused to a protein of interest. nih.govnih.govnih.govresearchgate.net

When expressed in living cells, this fusion protein activates biotin, converting it into a reactive biotinoyl-5'-AMP intermediate. nih.gov This reactive molecule is then released and covalently attaches to lysine residues of any proteins in its immediate vicinity (typically within a 10-15 nm radius) before it is hydrolyzed. nih.govnih.gov The resulting biotinylated proteins are then captured using streptavidin affinity purification and identified by mass spectrometry. nih.govresearchgate.net This approach is particularly adept at capturing weak or transient interactions that are often missed by traditional methods like co-immunoprecipitation. nih.govnih.govnih.gov this compound, with its accessible biotin group, is an ideal substrate for such enzymatic labeling reactions.

| Proximity Labeling Technique | Enzyme Used | Substrate(s) | Mechanism | Key Advantage |

| BioID | BirA* (mutant E. coli biotin ligase) | Biotin, ATP | Generates reactive biotinoyl-5'-AMP that labels proximal proteins on lysine residues. nih.gov | Captures transient and weak interactions in living cells. nih.govresearchgate.net |

| TurboID / miniTurbo | Engineered BirA* | Biotin, ATP | More efficient catalysis allows for faster labeling (e.g., ~10 minutes) compared to BioID's 18-24 hours. harvard.edunih.gov | Reduced labeling time minimizes cellular stress and captures more dynamic processes. harvard.edu |

| APEX2 | Engineered ascorbate peroxidase | Biotin-phenol, H₂O₂ | Generates short-lived, highly reactive biotin-phenoxyl radicals that label electron-rich amino acids (e.g., tyrosine). researchgate.netharvard.edu | Very rapid labeling (~1 minute) allows for high temporal resolution. harvard.edu |

Metabolic Labeling Strategies for Dynamic Profiling of Post-Translational Modifications

Metabolic labeling allows researchers to study dynamic cellular processes by introducing bioorthogonal tags into biomolecules as they are being synthesized. thermofisher.com Cells can be cultured with chemical analogs of essential metabolites, such as amino acids or fatty acids, that have been modified to contain a reactive group like an azide (B81097). thermofisher.com These azido-analogs are incorporated into newly synthesized proteins by the cell's own machinery.

Following incorporation, the azide-tagged proteins can be detected via "click chemistry." A reagent like Biotin-PEG3-Azide can be used to specifically and covalently attach a biotin tag to the azide-modified proteins. lumiprobe.com This biotin tag then facilitates the enrichment and identification of proteins that have undergone specific post-translational modifications (PTMs), such as glycosylation or palmitoylation, during the labeling period. thermofisher.comnih.gov This strategy enables the dynamic profiling of PTMs in response to various cellular stimuli. nih.govnih.gov

Affinity-Based Purification and Isolation of Biomolecules

The cornerstone of biotin-based applications is the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M). thermofisher.compromegaconnections.comnih.gov This interaction is exploited for the highly efficient purification and isolation of biotinylated molecules.

Development of Reversible Biotinylation Systems for Elution Strategies (e.g., using monomeric avidin or cleavable linkers)

A significant challenge of the biotin-streptavidin system is the harsh, denaturing conditions required to break their interaction for elution (e.g., boiling in SDS or using 8 M guanidine-HCl at pH 1.5). nih.govpromegaconnections.comnih.gov Such conditions often destroy the structure and function of the purified protein or its interacting partners. To overcome this, several reversible strategies have been developed.

One approach is to use monomeric avidin resins. researchgate.net The monomeric form of avidin binds biotin with significantly lower affinity (Kd ≈ 10⁻⁸ M) while retaining high specificity. fishersci.co.uk This allows for the competitive elution of the biotinylated target under gentle, non-denaturing conditions by simply adding a solution containing a high concentration of free biotin. thermofisher.compromegaconnections.comfishersci.co.uk

Another powerful strategy involves incorporating a cleavable linker into the biotinylation reagent itself. thermofisher.comresearchgate.net For example, a disulfide bond can be placed within the spacer arm (e.g., NHS-SS-Biotin). After the biotinylated protein is captured on a streptavidin resin, the disulfide bond can be selectively cleaved using a reducing agent like dithiothreitol (DTT), releasing the protein from the resin while the biotin tag remains bound. researchgate.netnih.gov Other linkers sensitive to chemical or enzymatic cleavage have also been developed, providing a toolkit for eluting purified proteins while preserving their biological activity. tum.de

Purification of Lipidated Proteins and Macromolecular Assemblies

The unique trifunctional nature of this compound—comprising a lipoamide (B1675559) group for surface anchoring or biological interaction, a biotin moiety for high-affinity capture, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer—makes it a valuable tool for the purification of specific biomolecules. This reagent is particularly effective in affinity chromatography methods for isolating lipidated proteins and large macromolecular complexes from complex biological mixtures. google.com

The core of this purification strategy relies on the exceptionally strong and specific non-covalent interaction between biotin and avidin or streptavidin (Kd = 10-15 M). nih.govthermofisher.com In a typical workflow, the target lipidated protein or assembly is first tagged with the this compound molecule. This "biotinylated" target can then be selectively captured from a crude lysate using a solid support matrix (e.g., agarose beads) that has been functionalized with immobilized streptavidin.

Key steps in the purification process include:

Tagging: The lipoamide portion of the reagent can be incorporated into target molecules, or the entire reagent can be used to interact with specific protein domains.

Capture: The crude lysate containing the biotin-tagged molecule is passed through a streptavidin-coated affinity column. The high affinity of the biotin-streptavidin interaction ensures that only the tagged molecules bind to the column, while untagged proteins and other cellular components are washed away. nih.gov

Elution: Releasing the captured protein from the matrix can be challenging due to the strength of the biotin-streptavidin bond. Elution often requires harsh, denaturing conditions. google.com However, methods using modified or mutant forms of streptavidin that exhibit reversible biotin-binding properties have been developed to allow for milder elution. google.com

This affinity purification technique is instrumental in concentrating low-abundance proteins and isolating intact macromolecular assemblies for further structural and functional analysis. google.comnih.gov The PEG3 spacer plays a crucial role by extending the biotin group away from the protein surface, which minimizes steric hindrance and ensures efficient binding to the streptavidin matrix.

Molecular Probe Development and Functional Studies

Creation of Nanostructured Biointerfaces for Studying Ligand-Receptor Interactions

This compound is highly effective for creating functionalized surfaces to study molecular interactions. The lipoamide group, with its terminal disulfide bond, readily forms self-assembled monolayers (SAMs) on metal surfaces, particularly gold. vectorlabs.com This process creates a stable, well-ordered biointerface where the biotin moiety is presented outwards.

These biotinylated surfaces serve as a versatile platform for immobilizing streptavidin. Once the streptavidin layer is in place, any biotinylated ligand (e.g., peptides, small molecules, or proteins) can be attached to the surface in a controlled orientation. biochempeg.comrockland.com This methodology allows researchers to construct precise nanostructured environments that mimic biological membranes.

The primary advantages of this system include:

Controlled Density and Spacing: The concentration of the this compound solution used during SAM formation can be adjusted to control the spacing of biotin molecules on the surface, which in turn dictates the spacing of attached ligands. caymanchem.com

Reduced Non-Specific Binding: The hydrophilic PEG spacer creates a protein-resistant layer, minimizing non-specific adsorption of other molecules from the solution and ensuring that observed binding events are specific to the ligand-receptor pair under investigation. vectorlabs.com

Enhanced Accessibility: The spacer arm extends the ligand away from the surface, making it more accessible to its receptor and reducing potential steric hindrance. axispharm.com

These biointerfaces are frequently used with surface-sensitive analytical techniques like Surface Plasmon Resonance (SPR) to measure real-time ligand-receptor binding kinetics. researchgate.net By flowing a solution containing a receptor protein over the ligand-functionalized surface, one can obtain quantitative data on association and dissociation rates, providing deep insights into the molecular recognition process. nih.gov

| Application Area | Role of this compound | Analytical Technique | Key Finding |

|---|---|---|---|

| Ligand-Receptor Kinetics | Immobilizes biotinylated ligands via a streptavidin bridge on a gold surface. biochempeg.com | Surface Plasmon Resonance (SPR) | Allows for real-time measurement of association (k_on) and dissociation (k_off) rates. |

| Cellular Adhesion Studies | Creates surfaces with controlled spacing of cell adhesion molecules. | Microscopy, Cell-based assays | Investigates how ligand density affects cell attachment and signaling. caymanchem.com |

| High-Throughput Screening | Enables the creation of protein arrays for screening drug candidates. | Fluorescence Detection | Identifies molecules that bind to or inhibit specific receptor interactions. nih.gov |

Probing Lipoamide-Dependent Enzyme Systems and Associated Metabolic Pathways

Lipoic acid is an essential cofactor for several key multi-enzyme complexes involved in central metabolism, including the pyruvate (B1213749) dehydrogenase complex (PDH) and the α-ketoglutarate dehydrogenase complex (KGDH). nih.gov These enzymes catalyze critical carboxylation and decarboxylation reactions in pathways like the citric acid cycle.

This compound can be employed as a chemical probe to study these enzyme systems. By functioning as an analog of the natural lipoamide cofactor, it can be used to:

Identify Lipoamide-Binding Proteins: The biotin tag enables the detection and isolation of enzymes that interact with the lipoamide moiety. After incubation with a cell lysate, proteins that bind to the probe can be pulled down using streptavidin affinity chromatography and identified by mass spectrometry.

Study Enzyme Activity: The probe can serve as a substrate for enzymes that modify lipoamide, such as those involved in its attachment to apo-proteins or in redox cycling. The biotin tag provides a convenient handle for tracking the reaction products.

Investigate Metabolic Flux: As a metabolic probe, this compound can be introduced into cellular systems to trace its incorporation into metabolic pathways. researchgate.net This helps in understanding the regulation and potential dysregulation of biotin and lipoic acid metabolism in various physiological and disease states. nih.gov

The study of these pathways is crucial, as defects in biotin-dependent enzymes can lead to serious metabolic disorders characterized by the accumulation of organic acids. nih.gov

Investigation of Protein Acylation Dynamics and Hydrolase Activities

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. nih.gov this compound can be utilized as a chemical reporter in activity-based protein profiling (ABPP) to investigate the enzymes involved in acylation dynamics, particularly acyltransferases and hydrolases (e.g., esterases and thioesterases). nih.gov

In this approach, the probe acts as a substrate for these enzymes. If a hydrolase cleaves the lipoamide group, its activity can be monitored. Conversely, if an acyltransferase attaches the lipoamide group to a target protein, that protein becomes biotin-tagged. These tagged proteins can be subsequently detected or enriched for identification. nih.gov

A powerful application of this strategy is in profiling the activity of serine hydrolases, a large and functionally diverse enzyme family. nih.gov By using a probe that irreversibly binds to the active site of these enzymes, it is possible to label only the active members of the family within a complex proteome. The biotin tag allows for the subsequent enrichment of these labeled enzymes and their identification via mass spectrometry. This method provides a direct readout of enzyme function, rather than just protein abundance, and can reveal changes in hydrolase activity associated with different cellular states or diseases. nih.gov

Characterization of Ligand Binding and Dissociation Kinetics in Avidin/Streptavidin Systems

The interaction between biotin and avidin/streptavidin is a cornerstone of many biotechnological applications. rockland.com While the affinity is known to be extremely high, the kinetics of the interaction—the rates of association (kon) and dissociation (koff)—can be influenced by modifications to the biotin molecule.

The addition of the PEG3-Lipoamide tail to biotin can potentially alter these kinetic parameters. Therefore, detailed characterization is essential for optimizing assays that rely on this interaction. Techniques such as stopped-flow fluorimetry or SPR are used to measure these rates precisely. nih.govnih.gov

Studies have shown that the association of biotin with streptavidin is slower than the diffusion limit, suggesting a multi-step binding process that may involve conformational changes in the protein. nih.govresearchgate.net The dissociation is exceptionally slow, leading to the near-irreversible binding observed under most conditions. Understanding how the PEG3-lipoamide modification affects these parameters is crucial for applications requiring rapid binding or, in some specialized cases, reversible interactions.

| Ligand | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_D) (M) |

|---|---|---|---|

| Free Biotin | ~1.3 x 10⁷ | ~1 x 10⁻⁶ | ~10⁻¹³ - 10⁻¹⁵ |

| Biotin Derivatives (General) | 10⁵ - 10⁷ | Variable | Variable, but typically sub-nanomolar |

Note: Kinetic values can vary based on experimental conditions (e.g., temperature, pH, buffer composition) and the specific biotin derivative. The values for biotin derivatives are a general range observed in literature. nih.govnih.govresearchgate.net

Cellular and Systems Biology Applications

The applications of this compound extend to broader investigations in cellular and systems biology. By combining the specific functionalities of its components, this reagent enables systemic analysis of complex biological processes. For instance, it can be used in chemoproteomic workflows to perform global profiling of protein acylation. elsevierpure.com In such experiments, cells can be treated with the probe, and all proteins that become tagged are subsequently enriched using streptavidin beads and identified by high-resolution mass spectrometry. This allows for the identification of hundreds of acylated proteins in a single experiment, providing a snapshot of the "acyl-proteome" and how it changes in response to cellular stimuli or in disease states. nih.gov

Furthermore, the nanostructured biointerfaces created using this compound are employed to study complex cellular behaviors such as cell adhesion, signaling cascades at the plasma membrane, and the formation of immunological synapses. By arranging signaling molecules and ligands in precise patterns, researchers can probe how the spatial organization of receptors on a cell surface dictates downstream biological responses, bridging the gap between molecular interactions and cellular function. biochempeg.com

Studies of Protein Trafficking and Localization

The study of protein trafficking and localization is fundamental to understanding cellular function and disease. Biotinylation, the process of attaching biotin to a molecule of interest, is a powerful technique in this field. When combined with a PEG linker and a surface-anchoring group as in this compound, new avenues for investigating protein dynamics can be explored.

While direct studies employing this compound for protein trafficking are not extensively documented, the principles underlying its components suggest its utility. Biotin serves as a robust tag for protein tracking. Once a protein is labeled with a biotinylated molecule, its movement within and between cells can be monitored using streptavidin-conjugated probes, such as fluorescent dyes or enzymes. The PEG3 linker in this compound would enhance the water solubility and reduce the steric hindrance of the biotin tag, making it more accessible for detection.

In a conceptual application, one could envision using this compound to study the trafficking of proteins to specific subcellular locations that can be mimicked by artificial surfaces. For instance, a gold-coated surface in a microfluidics device could be functionalized with this compound. The lipoamide would ensure stable attachment to the gold surface. This functionalized surface could then be used to capture and study proteins that interact with specific cell membrane components, providing insights into their localization patterns.

A related study on the effects of biotinylation and PEGylation on protein delivery efficiency demonstrated that conjugating biotin-PEG to an anionic protein, bovine serum albumin (BSA), significantly improved its intracellular delivery. nih.gov This suggests that the biotin-PEG moiety can facilitate interactions with cells, a principle that could be harnessed in protein trafficking studies. nih.gov

| Feature | Role in Protein Trafficking Studies | Reference |

| Biotin | High-affinity tag for protein detection and pull-down assays. | nih.gov |

| PEG3 Linker | Increases solubility and reduces steric hindrance of the biotin tag. | nih.gov |

| Lipoamide | Anchors the system to a solid support for localized studies. |

Engineering of Polyethylene Glycol-Modified Functional Coatings for Biological Applications

The creation of bio-functionalized surfaces is crucial for the development of biosensors, medical implants, and cell culture platforms. Polyethylene glycol (PEG) is widely used in surface coatings to resist non-specific protein adsorption, a phenomenon known as bio-fouling. This compound is ideally structured for creating such functional coatings on metal surfaces.

The lipoamide group, with its dithiolane ring, readily forms a self-assembled monolayer (SAM) on gold and other noble metal surfaces. axispharm.com This provides a stable and organized foundation for the coating. The PEG3 linker extends away from the surface, creating a hydrophilic barrier that prevents the unwanted binding of proteins and other biomolecules from the surrounding environment. This anti-fouling property is critical for maintaining the specificity of subsequent biological interactions.

The terminal biotin group on the PEG linker provides a specific point of attachment for streptavidin or avidin. This streptavidin-coated surface can then be used to immobilize any biotinylated biomolecule, such as antibodies, enzymes, or nucleic acids, in a highly specific and oriented manner. This "plug-and-play" approach allows for the creation of versatile and reusable bio-interfaces.

For example, a study on surface plasmon resonance (SPR) biosensing demonstrated the use of a streptavidin monolayer immobilized on a gold film via biotin to create a highly specific sensing element. nih.gov this compound could be directly used to form the initial biotinylated SAM in such a system. The defined length of the PEG3 linker would ensure a controlled distance between the surface and the immobilized biomolecule, which can be important for maintaining its biological activity.

| Component | Function in Functional Coatings | Key Advantage |

| Lipoamide | Forms a self-assembled monolayer on gold surfaces. | Stable and organized surface attachment. |

| PEG3 Linker | Creates a hydrophilic, anti-fouling layer. | Reduces non-specific protein adsorption. |

| Biotin | Provides a specific binding site for streptavidin. | Enables controlled immobilization of biomolecules. |

Applications in High-Throughput Screening Assays and Array Technologies

High-throughput screening (HTS) and microarray technologies are essential tools in drug discovery, diagnostics, and genomics. These platforms rely on the miniaturization and parallelization of biochemical assays. The properties of this compound make it a valuable reagent for the fabrication of biochips and microarrays.

In the context of microarray technology, this compound can be used to create surfaces with a high density of specific binding sites. For instance, gold-patterned glass slides can be functionalized with this molecule to create defined spots for the immobilization of biotinylated probes, such as DNA oligonucleotides or antibodies. The anti-fouling properties of the PEG linker would minimize cross-contamination between spots and reduce background noise, leading to more reliable and sensitive assays.

A study describes the use of biotin-PEG linked gold nanoparticle probes for the simultaneous detection of nucleic acids and proteins in a microarray format. nih.gov While not specifying a lipoamide anchor, this work highlights the utility of the biotin-PEG moiety in creating sensitive and specific detection platforms. nih.gov this compound could be used to directly functionalize the gold nanoparticles, providing a stable and biocompatible coating.

Surface plasmon resonance (SPR) is another powerful technique used in HTS for studying biomolecular interactions in real-time. In a typical SPR experiment, a ligand is immobilized on a sensor chip, and the binding of an analyte is detected as a change in the refractive index at the surface. This compound can be used to prepare SPR sensor chips with a biotinylated surface for the capture of streptavidin and subsequent immobilization of biotinylated ligands. The use of streptavidin-coated sensor chips is a common strategy for the kinetic analysis of interactions involving biotinylated molecules. biosensingusa.comnih.gov

| Technology | Application of this compound | Benefit | Reference |

| Microarrays | Functionalization of gold-patterned surfaces for probe immobilization. | High-density, low background arrays for sensitive detection. | nih.govnih.gov |

| Surface Plasmon Resonance (SPR) | Preparation of biotinylated sensor chips for ligand capture. | Controlled immobilization for kinetic and affinity studies. | nih.govbiosensingusa.comnih.govscispace.com |

| Biochips | Creation of specific recognition surfaces in microfluidic devices. | Integration of specific binding with microfluidic handling. | researchgate.net |

Analytical Methodologies for Characterizing Biotin Peg3 Lipoamide Conjugates and Their Biological Interactions

Spectroscopic and Chromatographic Methods for Conjugate Characterization

Spectroscopic and chromatographic techniques are fundamental to the analysis of Biotin-PEG3-Lipoamide and its biomolecular conjugates. These methods offer insights into the molecular weight, structure, purity, and conjugation efficiency of the labeled species.

Mass Spectrometry-Based Characterization of Labeled Biomolecules

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound labeled biomolecules. It provides precise molecular weight information, allowing for the confirmation of successful conjugation and the determination of the number of biotin (B1667282) tags per molecule. High-resolution mass spectrometry can confirm the elemental composition of the conjugate.

When analyzing proteins labeled with this compound, the mass of the tag is added to the mass of the modified amino acid residue. For instance, if a protein is labeled at a lysine (B10760008) residue, the resulting mass shift would correspond to the molecular weight of the this compound moiety. In a typical proteomics workflow, the biotinylated protein is enriched and then digested, followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis to identify the specific sites of biotinylation. nih.gov The fragmentation pattern in the MS/MS spectrum can provide definitive evidence of the biotin tag on a specific peptide.

A method known as "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to improve the direct detection of biotinylated proteins by mass spectrometry by approximately 200-fold compared to conventional methods. nih.gov This technique involves digesting the proteins before the enrichment of the biotin-tagged peptides, which reduces sample complexity and increases the yield of identified biotinylated peptides. nih.gov

Table 1: Representative Mass Spectrometry Data for a Biotin-PEGylated Peptide

| Parameter | Value |

| Peptide Sequence | K[+this compound]TEST |

| Precursor Ion (m/z) | [Calculated m/z] |

| Charge State | 2+ |

| Observed Mass Shift | [MW of this compound] Da |

| Fragmentation Ions | y- and b-ions confirming sequence and modification site |

High-Performance Liquid Chromatography (HPLC) for Purity and Conjugation Efficiency Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for quantifying the efficiency of its conjugation to biomolecules. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the unconjugated labeling reagent from the biotinylated product and other reaction components.

The purity of the this compound reagent itself is often determined by HPLC, with manufacturers typically providing a purity level of >95%. sigmaaldrich.com When analyzing a conjugation reaction, the chromatogram will show distinct peaks for the starting biomolecule, the this compound reagent, and the resulting conjugate. The increase in hydrophobicity upon biotinylation typically leads to a longer retention time for the conjugate on a reversed-phase column. By integrating the peak areas, the percentage of successful conjugation can be calculated.

For PEGylated conjugates, HPLC can be coupled with other detectors like mass spectrometry (HPLC-MS) or an evaporative light scattering detector (ELSD) to gain more information about the molecular weight distribution and degree of PEGylation.

Table 2: Typical HPLC Parameters for Analysis of Biotinylated Proteins

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 214 nm and 280 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound. While it is more commonly applied to the characterization of the initial labeling reagent rather than the final large biomolecular conjugate, it provides unambiguous confirmation of the chemical structure.

Biochemical Assays for Detection and Quantification of Biotinylation

Biochemical assays are essential for detecting the presence of the biotin tag on biomolecules and for quantifying the extent of labeling. These assays leverage the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.

SDS-PAGE and Western Blot Analysis of Biotinylated Proteins

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. When a protein is biotinylated with this compound, there is a corresponding increase in its molecular weight. This can sometimes be observed as a slight upward shift in the protein's band position on an SDS-PAGE gel compared to the unlabeled protein.

For more sensitive and specific detection, a Western blot analysis is performed. researchgate.net After separating the proteins by SDS-PAGE, they are transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is then probed with a conjugate of streptavidin and an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). The streptavidin binds specifically to the biotin moiety of the this compound tag. Upon addition of a suitable substrate, the enzyme generates a detectable signal (colorimetric or chemiluminescent), revealing the presence of the biotinylated protein. researchgate.net This method is highly specific and can detect even low levels of biotinylation.

Table 3: Components of a Western Blot for Detecting Biotinylated Proteins

| Component | Function |

| SDS-PAGE Gel | Separates proteins by molecular weight |

| PVDF/Nitrocellulose Membrane | Solid support for protein immobilization |

| Blocking Buffer | Prevents non-specific binding of streptavidin |

| Streptavidin-HRP Conjugate | Binds to biotin and provides enzymatic activity for detection |

| Chemiluminescent Substrate | Reacts with HRP to produce a light signal |

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) can be adapted to detect and quantify biotinylated proteins. attogene.com In a common format, a surface (e.g., a microtiter plate) is coated with streptavidin, which will capture any biotinylated molecules from a sample.

A competition ELISA can be used to quantify the degree of biotinylation. nih.gov In this setup, a known amount of a biotinylated tracer and the sample containing the biotinylated protein of interest are incubated in a well coated with an anti-biotin antibody. The biotinylated molecules from the sample compete with the tracer for binding to the antibody. The amount of tracer that binds is inversely proportional to the concentration of biotinylated protein in the sample.

Alternatively, a sandwich ELISA format can be employed where a capture antibody specific for the target protein is coated on the plate. antibody-creativebiolabs.com After the protein is captured, a streptavidin-enzyme conjugate is added to detect the biotin tag. The resulting signal is proportional to the amount of biotinylated protein present. These ELISA-based methods are highly sensitive and suitable for high-throughput quantification. attogene.comnih.gov

HABA (Hydroxyazobenzenebenzoic Acid) Assay for Biotin Incorporation

The HABA assay is a widely used, rapid, and straightforward colorimetric method for quantifying the amount of biotin incorporated into a molecule, such as in this compound conjugates. gbiosciences.comnih.gov The principle of the assay is based on the displacement of the HABA dye from the biotin-binding sites of avidin. nih.gov

Initially, HABA is bound to avidin, forming a yellow-orange complex that exhibits a characteristic absorbance maximum at 500 nm. fishersci.ie Avidin has a relatively weak affinity for HABA. cosmobio.co.jp When a sample containing a biotinylated compound is introduced, the biotin, which has an exceptionally high affinity for avidin (dissociation constant (Kd) ≈ 10⁻¹⁵ M), displaces the HABA dye from the avidin binding pockets. cosmobio.co.jpstratech.co.uk This displacement causes a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample. fishersci.iethermofisher.com

To determine the extent of biotinylation, the absorbance of the HABA/avidin solution is measured before and after the addition of the this compound sample. thermofisher.com By comparing the change in absorbance to a standard curve or using the Beer-Lambert law with the known extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹), the concentration of biotin can be calculated. fishersci.ie This allows for the determination of the molar ratio of biotin to the lipoamide (B1675559) conjugate. gbiosciences.com It is crucial to remove any non-reacted or free biotin from the sample by methods like dialysis or gel filtration prior to the assay to ensure accurate quantification. gbiosciences.com

Table 1: Example Data for HABA Assay Quantification

| Sample | A₅₀₀ HABA/Avidin | A₅₀₀ after Sample Addition | ΔA₅₀₀ | Calculated Biotin Concentration (µM) | Moles Biotin per Mole of Conjugate |

| Standard 1 (10 µM Biotin) | 1.150 | 0.985 | 0.165 | 10.0 | N/A |

| Standard 2 (25 µM Biotin) | 1.150 | 0.738 | 0.412 | 25.0 | N/A |

| Standard 3 (50 µM Biotin) | 1.150 | 0.325 | 0.825 | 50.0 | N/A |

| This compound (20 µM) | 1.150 | 0.822 | 0.328 | 19.9 | 0.995 |

This is an interactive data table based on sample data.

Fluorescence-Based Detection Methods (e.g., using fluorescent streptavidin conjugates)

Fluorescence-based methods offer a highly sensitive alternative for detecting and quantifying biotinylated molecules like this compound. These techniques leverage the highly specific and stable interaction between biotin and streptavidin. stratech.co.uk Streptavidin is a tetrameric protein that can bind up to four biotin molecules with exceptional affinity and selectivity. stratech.co.uk

In this method, streptavidin is chemically conjugated to a fluorescent dye (a fluorophore). A wide array of fluorescent streptavidin conjugates are available, labeled with dyes that emit light across the visible spectrum, such as Fluorescein isothiocyanate (FITC), Phycoerythrin (PE), or various Alexa Fluor dyes. immunostep.comthermofisher.com When the fluorescent streptavidin conjugate is introduced to a sample containing this compound, the high-affinity interaction results in the formation of a stable fluorescent complex. cellsignal.com The presence and location of the biotinylated molecule can then be visualized or quantified by measuring the fluorescence signal.

This methodology is central to numerous applications, including:

Immunofluorescence and Immunohistochemistry: Detecting the localization of biotinylated probes within cells and tissues. stratech.co.ukimmunostep.com

Flow Cytometry: Identifying and sorting cells that have been labeled with a biotinylated marker. immunostep.com

ELISA and Western Blotting: Using enzyme-conjugated streptavidin for signal amplification in detection assays. thermofisher.com

In-gel Detection: A green fluorescent protein-labeled streptavidin probe can be used to detect biotinylated macromolecules directly in SDS-PAGE gels, relying on the electrophoretic mobility shift of the complex. rsc.org

The choice of fluorophore depends on the specific application, the available excitation and emission filters on the detection instrument, and the potential for background fluorescence. immunostep.com For instance, PE-streptavidin is often chosen for applications requiring high sensitivity due to its superior brightness compared to FITC. immunostep.com

Table 2: Common Fluorophores for Streptavidin Conjugates

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Feature |

| FITC (Fluorescein) | 488 | 519 | Widely used, bright green fluorescence. immunostep.com |

| PE (Phycoerythrin) | 496 / 565 | 578 | Exceptionally bright, ideal for low-abundance targets. immunostep.com |

| Alexa Fluor 555 | 555 | 565 | Photostable with bright yellow-orange fluorescence. cellsignal.com |

| Alexa Fluor 647 | 650 | 668 | Bright far-red fluorescence, minimizes autofluorescence. |

This is an interactive data table based on common laboratory reagents.

Techniques for Studying Protein-Ligand Interactions

Understanding how this compound interacts with proteins is crucial for elucidating its biological function. Several powerful biophysical techniques can provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nih.goviu.edu It provides quantitative data on the kinetics (association and dissociation rates) and affinity of binding between an analyte in solution and a ligand immobilized on a sensor chip surface. nih.govaragenbio.com

In a typical SPR experiment involving this compound, a streptavidin-coated sensor chip is used. biosensingusa.comgiffordbioscience.com The this compound conjugate is passed over the chip and is captured with high affinity by the immobilized streptavidin. giffordbioscience.com Subsequently, a solution containing the potential interacting protein (the analyte) is flowed over the surface. researchgate.net

As the analyte binds to the immobilized this compound, the accumulation of mass on the sensor surface causes a change in the local refractive index. aragenbio.com This change is detected by the SPR instrument and is reported in resonance units (RU). The data is visualized in a sensorgram, which plots RU versus time.

The sensorgram has distinct phases:

Association: As the analyte flows over the surface, the RU signal increases as binding occurs. The rate of this increase is the association rate (kₐ).

Equilibrium: The plateau phase where the rate of association equals the rate of dissociation.

Dissociation: When the flow is switched back to buffer only, the analyte unbinds, and the RU signal decreases. The rate of this decrease is the dissociation rate (kₑ).

By fitting these curves to kinetic models, the association rate constant (kₐ) and dissociation rate constant (kₑ) can be determined. researchgate.net The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is then calculated as the ratio of kₑ to kₐ (Kₑ = kₑ/kₐ). researchgate.net

Table 3: Representative SPR Kinetic and Affinity Data

| Analyte (Protein X) Conc. (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (nM) |

| 10 | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |

| 25 | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |

| 50 | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |

| 100 | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |

This is an interactive data table illustrating typical SPR output.

Microscale Thermophoresis (MST) for Binding Affinity Determinations

Microscale Thermophoresis (MST) is a powerful, immobilization-free technique used to quantify biomolecular interactions in solution. wikipedia.orgmdpi.com It measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. nih.gov This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell, all of which can be altered upon ligand binding. nih.govuni-muenchen.de

In a typical MST experiment to study the interaction of this compound with a protein, one of the binding partners is fluorescent. nih.gov For instance, the target protein could be fluorescently labeled. A constant concentration of this fluorescent protein is mixed with a serial dilution of the non-fluorescent ligand (this compound). These samples are loaded into glass capillaries. springernature.com An infrared laser is used to create a precise, microscopic temperature gradient within each capillary, and the movement of the fluorescent molecules is monitored by a fluorescence detector. reactionbiology.comnsf.gov

When this compound binds to the fluorescent protein, the resulting complex will have a different thermophoretic movement compared to the unbound protein. springernature.com This leads to a change in the fluorescence signal detected in the heated region. By plotting this change in fluorescence against the logarithm of the ligand concentration, a sigmoidal binding curve is generated. wikipedia.org This curve can be fitted to an appropriate model to determine the equilibrium dissociation constant (Kₑ), providing a quantitative measure of the binding affinity. reactionbiology.com MST is advantageous due to its low sample consumption, speed, and ability to perform measurements in complex biological liquids like cell lysates. nih.gov

Table 4: Example of MST Binding Affinity Data

| Ligand (this compound) Conc. (nM) | Normalized Fluorescence (Fₙₒᵣₘ) |

| 0.1 | 10.2 |

| 1 | 10.5 |

| 10 | 11.8 |

| 50 | 14.9 |

| 100 | 17.5 |

| 500 | 19.8 |

| 1000 | 20.1 |

| Calculated Kₑ | 75 nM |

This is an interactive data table showing a typical MST titration series.

Future Directions and Emerging Research Avenues for Biotin Peg3 Lipoamide

Integration with Advanced Omics Technologies (Proteomics, Metabolomics)

The fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, stand to benefit significantly from the application of Biotin-PEG3-Lipoamide. nih.govmdpi.com The compound's structure is ideally suited for "pull-down" assays and affinity-based enrichment strategies coupled with mass spectrometry (MS), a cornerstone of omics research. mdpi.commdpi.com

In proteomics, the lipoamide (B1675559) moiety could be used as a reactive handle to covalently label specific classes of proteins, such as those with accessible thiol groups or enzymes that recognize lipoamide as a substrate or cofactor. researchgate.net Following labeling, the biotin (B1667282) tag allows for the highly efficient capture and purification of these labeled proteins and their binding partners from complex cell lysates using streptavidin-coated beads. The PEG3 linker helps to maintain the solubility of the labeled proteins and minimizes non-specific binding to the affinity matrix, thereby improving the purity of the enriched sample. precisepeg.comnih.gov This approach could facilitate the identification of novel protein-protein interactions and the characterization of entire protein complexes involved in specific metabolic pathways.

In metabolomics, this compound could be used to profile specific subsets of the metabolome. For instance, it could be used to target and enrich for enzymes and their bound metabolites within pathways that utilize lipoamide, such as the pyruvate (B1213749) dehydrogenase complex. libretexts.org By isolating these complexes, researchers can gain a snapshot of the metabolic state of a cell under specific conditions. Advances in mass spectrometry and nuclear magnetic resonance (NMR) are continually improving the ability to profile complex metabolic samples, and targeted enrichment with tools like this compound will be crucial for dissecting these intricate networks. nih.gov

| Omics Field | Potential Application of this compound | Key Moieties Involved | Expected Outcome |

|---|---|---|---|

| Proteomics | Affinity purification of lipoamide-interacting proteins and their complexes. | Lipoamide (for targeting), Biotin (for capture) | Identification of novel protein-protein interactions and components of metabolic enzyme complexes. |

| Proteomics | Activity-based protein profiling (ABPP) of enzymes that recognize lipoamide. | Lipoamide (as reactive probe), Biotin (for detection/enrichment) | Profiling the activity state of specific enzyme families in different cellular contexts. |

| Metabolomics | Enrichment of enzyme-metabolite complexes from key metabolic pathways. | Lipoamide (for enzyme targeting), Biotin (for capture) | Snapshot analysis of metabolic flux and substrate channeling within specific pathways. |

| Interactomics | Mapping interaction networks of lipoamide-dependent enzymes. | Biotin (for pull-down), Lipoamide (as bait) | Elucidation of regulatory networks controlling central metabolism. |

Development of this compound into Photoactivatable Probes for Spatiotemporal Control

A significant advancement in chemical biology is the development of photoactivatable probes, which allow researchers to initiate a biological process or chemical reaction with precise spatial and temporal control using light. jove.comresearchgate.net Developing a photoactivatable version of this compound would involve incorporating a photocleavable or "caged" group into its structure. For example, a photolabile group could be placed on the lipoamide or biotin moiety, rendering it inactive until exposed to a specific wavelength of UV light. jove.comnih.gov

This light-induced activation would enable researchers to study dynamic cellular processes with unprecedented resolution. researchgate.net For instance, a photoactivatable this compound could be introduced to living cells and allowed to diffuse throughout. By focusing a beam of light on a specific subcellular location, such as the mitochondria or the nucleus, the probe would be activated only in that region. jove.comnih.gov This would allow for the specific biotin-labeling of interacting molecules within a defined area and at a precise moment in time, effectively creating a "snapshot" of the molecular interactions occurring during a specific cellular event, like signal transduction or metabolic shifts. nih.govbiorxiv.org This spatiotemporal control overcomes a major limitation of conventional labeling reagents, which label targets throughout the cell indiscriminately over time. vwr.comavantorsciences.com

| Feature | Conventional this compound Probe | Photoactivatable this compound Probe |

|---|---|---|

| Activation | Always active upon introduction to the system. | Inactive until triggered by a specific wavelength of light. fishersci.ie |

| Temporal Control | Poor; labeling begins immediately and is continuous. | High; labeling is initiated at a precise time point. researchgate.net |

| Spatial Control | Poor; labels targets throughout the entire accessible area (e.g., whole cell). | High; labeling is confined to a user-defined, light-exposed region (e.g., a single organelle). jove.com |

| Application | Identifying stable, long-term interactions in cell lysates. | Mapping transient and dynamic molecular interactions in living cells during specific events. nih.gov |

Exploration of the Lipoamide Moiety in Modulating Enzyme Activity or Selectivity

The lipoamide moiety is a critical cofactor for several key multi-enzyme complexes involved in central metabolism, including the pyruvate dehydrogenase complex (PDHC) and the α-ketoglutarate dehydrogenase complex (KGDHC). libretexts.orgnih.gov In these complexes, the lipoamide arm swings between active sites to transfer reaction intermediates. scispace.com The structural similarity of the lipoamide portion of this compound to this natural cofactor suggests its potential use as a tool to study and modulate the activity of these enzymes.

Future research could investigate whether this compound can act as a substrate, inhibitor, or modulator for lipoamide-dependent enzymes. For example, it could compete with the endogenous lipoamide, potentially inhibiting enzyme activity. This could provide a novel way to probe the function of these enzymes in health and disease. acs.org Furthermore, by modifying the lipoamide structure, it may be possible to develop selective modulators for different lipoamide-dependent enzymes. nih.gov The biotinyl protein ligase (BPL) and lipoylating enzyme (LplA) show high specificity for attaching biotin and lipoic acid, respectively, to their target proteins, and understanding these recognition processes can inform the design of selective probes. nih.govucm.es Studying how variations in the structure flanking the lipoamide affect its interaction with enzymes like lipoamidase, which cleaves the lipoamide-lysine bond, could also yield insights into metabolic regulation. researchgate.net

| Enzyme Complex | Metabolic Pathway | Function of Lipoamide |

|---|---|---|

| Pyruvate Dehydrogenase Complex (PDHC) | Link between Glycolysis and Citric Acid Cycle | Transfers acetyl group from thiamine (B1217682) diphosphate (B83284) to Coenzyme A. libretexts.org |

| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Citric Acid Cycle | Transfers succinyl group to Coenzyme A. nih.gov |

| Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) | Amino Acid Catabolism | Transfers acyl groups from branched-chain amino acids. acs.org |

| Glycine Cleavage System (GCS) | Amino Acid Catabolism | Transfers a methylamine (B109427) group from glycine. |

Applications in the Design of Novel Biosensors and Bio-diagnostic Platforms